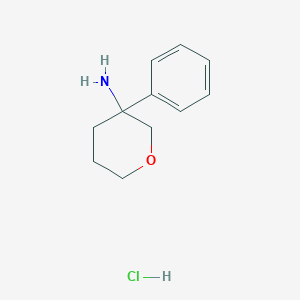

3-Phenyloxan-3-amine;hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-phenyloxan-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c12-11(7-4-8-13-9-11)10-5-2-1-3-6-10;/h1-3,5-6H,4,7-9,12H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEUQJLILUASZDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)(C2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Six Membered Oxygen Heterocyclic Amine Chemistry

Six-membered oxygen heterocycles, with the tetrahydropyran (B127337) (oxane) ring system being a primary example, are fundamental scaffolds in organic chemistry. nih.gov The incorporation of an amine functional group onto this saturated oxygen-containing ring introduces a key site for further chemical modification and imparts specific stereochemical and electronic properties to the molecule. The presence of both a phenyl group and an amino group on the same carbon atom of the oxane ring in 3-Phenyloxan-3-amine hydrochloride creates a chiral center and a structurally rigid framework.

The chemistry of aminotetrahydropyrans is of considerable importance, as these scaffolds are found in a variety of bioactive compounds. nih.gov The development of stereoselective synthetic methods to access highly substituted aminotetrahydropyrans is an active area of research. Modern synthetic strategies, such as palladium-catalyzed stereoselective γ-methylene C–H arylation followed by α-alkylation or arylation, have been developed to create diverse libraries of these compounds. nih.gov

Academic Significance As a Synthetic Intermediate and Scaffolding Motif

Diverse Synthetic Routes to 3-Phenyloxan-3-amine

The construction of the 3-phenyloxan-3-amine core can be achieved through several strategic approaches, each offering distinct advantages in terms of substrate scope, efficiency, and stereochemical control.

Cyclization Reactions for Oxane Ring Formation with Amine Integration

The formation of the tetrahydropyran ring is a cornerstone of many synthetic strategies. organic-chemistry.org Various methods have been developed to construct this cyclic ether, often involving the cyclization of functionalized alcohol precursors. nih.govorganic-chemistry.org

One powerful strategy involves the Prins cyclization, where homoallylic alcohols react with aldehydes to form tetrahydropyran-4-ol derivatives. organic-chemistry.org This method can be catalyzed by various acids and metal salts, such as phosphomolybdic acid or niobium(V) chloride, often proceeding with high stereoselectivity. organic-chemistry.org For instance, the Prins cyclization of homoallylic alcohols with aldehydes in water using phosphomolybdic acid as a catalyst yields all-cis-tetrahydropyran-4-ols. organic-chemistry.org A subsequent conversion of the hydroxyl group to an amine would be necessary to arrive at the target structure.

A more direct approach involves the intramolecular cyclization of precursors that already contain the nitrogen atom. For example, a unified synthetic strategy for creating dihydropyranone and dihydropyridone scaffolds involves the 6-endo-dig cyclization of an α-amino ynone. nih.gov This approach, however, can be complicated by competing reactions like 5-exo-dig cyclization or β-elimination, necessitating careful selection of protecting groups to achieve the desired outcome. nih.gov

Iron-catalyzed cyclization of hydroxy allylic derivatives has also been shown to be an effective and diastereoselective method for accessing 2,6-disubstituted and 2,4,6-trisubstituted tetrahydropyrans. acs.org This eco-friendly process uses a cheap and low-toxicity catalyst, making it attractive for larger-scale synthesis. acs.org

| Method | Key Features | Catalyst/Reagents | Stereoselectivity | Reference |

|---|---|---|---|---|

| Prins Cyclization | Reaction of homoallylic alcohols with aldehydes. | Phosphomolybdic acid, NbCl5 | Often high, can be all-cis. | organic-chemistry.org |

| 6-endo-dig Cyclization | Intramolecular cyclization of α-amino ynone. | Requires specific protecting groups. | Dependent on substrate and protecting groups. | nih.gov |

| Iron-Catalyzed Cyclization | Cyclization of hydroxy allylic derivatives. | FeCl3·6H2O | High diastereoselectivity for the cis-isomer. | acs.org |

Reductive Amination Strategies for Amine Introduction on Oxane Precursors

Reductive amination is a widely used and highly effective method for the synthesis of amines. masterorganicchemistry.com This two-step process, often performed in a single pot, involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine, which is then reduced to the corresponding amine. masterorganicchemistry.com

For the synthesis of 3-phenyloxan-3-amine, this strategy would typically begin with a tetrahydropyran-3-one precursor. The ketone is reacted with an amine, such as ammonia (B1221849) or a primary amine, and a suitable reducing agent. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their selectivity for reducing the iminium ion in the presence of the ketone. masterorganicchemistry.com

A patent describes a method for synthesizing chiral 3-amino tetrahydropyran where a key step is the reduction of an intermediate, for which NaBH4, LiBH4, or LiAlH4 are cited as possible reducing agents. google.com Furthermore, stereoselective reductive amination has been successfully applied to produce various amine-containing compounds, including epoxymorphinan derivatives, highlighting the power of this method in controlling stereochemistry. nih.gov

Nucleophilic Substitution Approaches for Amine Incorporation

The introduction of an amine group onto a pre-formed oxane ring can also be accomplished through nucleophilic substitution. This method requires a tetrahydropyran ring with a suitable leaving group at the 3-position, such as a halide or a sulfonate ester (e.g., tosylate, mesylate).

The synthesis of chiral 3-amino tetrahydropyran has been reported starting from (S)-3-hydroxyl-THF. google.com In this process, the hydroxyl group is converted to a sulfonate, which then undergoes reaction with sodium azide (B81097) to introduce the azide group. Subsequent reduction of the azide yields the desired amine. google.com This two-step sequence represents a classic example of nucleophilic substitution followed by reduction to achieve amination. The choice of the nitrogen nucleophile and the specific reaction conditions are critical for the success of this approach.

Multi-component Reaction Pathways

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer a highly efficient route to complex molecules. rug.nlorganic-chemistry.org

A notable example is the three-component diastereoselective synthesis of 4-amino tetrahydropyrans via a Sakurai–Prins–Ritter sequence. acs.org While not directly yielding a 3-amino-oxane, this demonstrates the potential of MCRs to rapidly assemble substituted tetrahydropyran systems. Another relevant MCR is the Biginelli reaction, which produces dihydropyrimidinones, showcasing the power of MCRs in synthesizing heterocyclic compounds. nih.gov The development of a specific MCR for 3-phenyloxan-3-amine would represent a significant advancement in the efficient synthesis of this scaffold.

Stereoselective Synthesis of Substituted Oxan-3-amines

Controlling the stereochemistry during the synthesis of substituted oxan-3-amines is crucial, as the biological activity of such compounds is often dependent on the specific arrangement of substituents in three-dimensional space.

Diastereoselective Control in Oxane-Amine Formation

Achieving diastereoselectivity in the formation of substituted oxan-3-amines is a key challenge and an area of active research. The relative orientation of the amine group at C3 and other substituents on the oxane ring can often be controlled by the choice of synthetic strategy and reaction conditions.

For instance, a zinc-mediated addition of methyl and terminal alkynes to chiral N-tert-butanesulfinyl ketimines has been reported for the preparation of optical quaternary 3-amino oxindoles with high yields and excellent diastereoselectivities. nih.gov While applied to an oxindole (B195798) system, the use of a chiral auxiliary like N-tert-butanesulfinyl imines is a powerful strategy that could be adapted for the diastereoselective synthesis of 3-amino-oxanes. nih.gov

Furthermore, catalyst-controlled diastereoselective synthesis has been demonstrated for bridged bis(indolyl)-oxanes. bohrium.comresearchgate.net In these reactions, the choice of catalyst directs the reaction pathway to favor the formation of a specific diastereomer. bohrium.comresearchgate.net This highlights the potential for developing catalytic systems that can selectively produce the desired diastereomer of a substituted 3-amino-oxane.

The stereochemical outcome of reductive amination can also be influenced by the steric environment of the substrate. In the synthesis of 6β-3-dehydroxyamine epoxymorphinan derivatives, the stereoselectivity of the reduction is rationalized by the conformational preference of the C ring, which directs the approach of the reducing agent to the less sterically hindered face. nih.gov

| Strategy | Key Principle | Example System | Potential for Oxan-3-amines | Reference |

|---|---|---|---|---|

| Chiral Auxiliaries | Use of a removable chiral group to direct stereochemistry. | N-tert-butanesulfinyl ketimines for 3-amino oxindoles. | Adaptable for asymmetric synthesis of 3-amino-oxanes. | nih.gov |

| Catalyst Control | Catalyst directs the formation of a specific diastereomer. | Synthesis of bridged bis(indolyl)-oxanes. | Development of specific catalysts could control oxane-amine stereochemistry. | bohrium.comresearchgate.net |

| Substrate Control | Inherent steric and conformational features of the substrate guide the reaction. | Reductive amination of epoxymorphinan ketones. | Applicable to reductive amination of substituted oxan-3-ones. | nih.gov |

Enantioselective Methodologies for Chiral Oxane-Amine Scaffolds

The development of enantioselective synthetic routes is crucial for accessing optically pure chiral molecules, which are fundamental in medicinal chemistry and materials science. For chiral oxane-amine scaffolds, where the stereocenter is located at the C3 position bearing the amine group, asymmetric synthesis methodologies are employed to control the stereochemical outcome. These methods often rely on the use of chiral catalysts or auxiliaries to induce facial selectivity in the key bond-forming steps.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral amines. Bifunctional catalysts, such as those derived from squaramide or thiourea, have proven effective in promoting reactions that establish chiral centers. researchgate.netoaepublish.com For instance, a catalytic enantioselective Mannich reaction could be envisioned for the synthesis of a chiral 3-amino-oxane. researchgate.net In this approach, a pre-formed ketimine derived from an oxan-3-one could react with a nucleophile in the presence of a chiral Brønsted acid or a bifunctional organocatalyst. The catalyst would activate the ketimine and control the approach of the nucleophile, leading to the formation of one enantiomer in excess. Strategies involving chiral phosphine (B1218219) catalysts in cycloaddition reactions have also been successful in creating complex chiral spirocyclic systems and could be adapted for these scaffolds. oaepublish.com

Transition metal-catalyzed reactions also offer robust solutions for enantioselective synthesis. Rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated ketones has been used to construct chiral seven-membered rings with high enantioselectivity. rsc.org A similar strategy could be applied to a suitably designed oxane-based enone system to introduce a functional group that could then be converted to the amine.

The table below summarizes potential enantioselective strategies applicable to the synthesis of chiral oxan-3-amine scaffolds.

| Methodology | Key Reaction Type | Catalyst/Reagent Type | Potential Application to Oxane-Amine Synthesis |

| Organocatalysis | Asymmetric Mannich Reaction | Chiral Squaramide or Thiourea Catalysts | Enantioselective addition to an oxan-3-imine derivative. researchgate.net |

| Organocatalysis | Asymmetric Cycloaddition | Chiral Phosphine Catalysts | Construction of spirocyclic oxane systems with defined stereochemistry. oaepublish.com |

| Transition Metal Catalysis | Asymmetric 1,4-Addition | Rhodium-Chiral Ligand Complexes | Enantioselective conjugate addition to an unsaturated oxane precursor. rsc.org |

| Chiral Auxiliary Approach | Diastereoselective Reactions | Covalently attached chiral group | Addition of a nucleophile to an imine derived from an oxan-3-one and a chiral amine. |

These methodologies provide a framework for the targeted synthesis of specific enantiomers of 3-phenyloxan-3-amine and related derivatives, which is often a critical requirement for their intended biological applications.

Functional Group Transformations and Derivatization Leading to 3-Phenyloxan-3-amine

The synthesis of 3-phenyloxan-3-amine from simpler precursors involves key functional group transformations to introduce the requisite amine and phenyl moieties onto the oxane ring.

Reduction Reactions for Amine Formation

A primary route for the formation of the amine group at the C3 position of the oxane ring is through reductive amination. libretexts.orgyoutube.com This powerful transformation involves the reaction of a ketone, in this case, oxan-3-one, with an amine source, followed by reduction of the resulting imine or enamine intermediate.

The process typically begins with the condensation of oxan-3-one with ammonia or a primary amine to form an imine intermediate. This intermediate is then reduced in situ to the desired 3-amino-oxane. libretexts.org A variety of reducing agents can be employed for this second step, with the choice often depending on the specific substrate and desired reaction conditions.

Commonly used reducing agents for reductive amination include:

Sodium borohydride (B1222165) (NaBH₄): A versatile and mild reducing agent. youtube.com

Sodium cyanoborohydride (NaBH₃CN): This reagent is particularly useful as it is selective for the reduction of imines in the presence of ketones, allowing for one-pot reactions under mildly acidic conditions that favor imine formation. masterorganicchemistry.com

Sodium triacetoxyborohydride (NaBH(OAc)₃): Another mild and selective reducing agent, often used as an alternative to NaBH₃CN to avoid the use of cyanide. masterorganicchemistry.com

Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent that can also be used, although its high reactivity may require protection of other functional groups. youtube.com

Catalytic Hydrogenation (H₂/Catalyst): Hydrogen gas in the presence of a metal catalyst such as Nickel, Palladium, or Platinum can also effect the reduction of the imine. libretexts.orgyoutube.com

The general scheme for the reductive amination of oxan-3-one is depicted below.

Scheme: General reductive amination of oxan-3-one to form a 3-amino-oxane.

An alternative two-step approach involves the conversion of an alkyl halide to an alkyl azide via an SN2 reaction, followed by reduction of the azide with LiAlH₄ to yield the primary amine. libretexts.org This could be applied if a suitable 3-halo-oxane precursor is available.

Arylation Reactions for Phenyl Group Introduction on Oxane Rings

Introducing the phenyl group at the C3 position of the oxane ring can be achieved through various arylation reactions. These methods typically involve the coupling of an organometallic reagent with an electrophilic partner or the direct functionalization of a C-H bond.

Transition metal-catalyzed cross-coupling reactions are a mainstay for forming carbon-carbon bonds. A plausible strategy would involve a palladium- or ruthenium-catalyzed reaction. rsc.orgacs.org For example, a Grignard reagent derived from bromobenzene (B47551) (phenylmagnesium bromide) could potentially be coupled with a 3-halo-oxane derivative. More advanced methods, such as the Stille reaction (using organotin reagents) or Hiyama coupling (using organosilicon reagents), could also be employed to introduce the phenyl group onto the oxane core. fluorine1.ru

Recent advances in C-H functionalization offer more direct routes for arylation. rsc.org Radical arylation, for instance, can be performed using arenediazonium salts as the aryl radical source. nih.gov In a relevant context, these reactions have been successfully applied to phenols and phenyl ethers. A similar approach could be investigated for the direct arylation of the oxane ring, potentially at a position activated by a directing group.

The table below outlines some potential arylation strategies.

| Arylation Method | Reactants | Catalyst/Reagent | Comment |

| Grignard Reaction | 3-Halo-oxane + Phenylmagnesium bromide | - | A classic C-C bond formation strategy. fluorine1.ru |

| Stille Coupling | 3-Halo-oxane + Phenyl-tributylstannane | Palladium complex (e.g., Pd(PPh₃)₄) | Tolerant of many functional groups. fluorine1.ru |

| Hiyama Coupling | 3-Halo-oxane + Phenyl-trimethoxysilane | Palladium complex + Fluoride source | Utilizes more environmentally benign organosilicon reagents. fluorine1.ru |

| Radical Arylation | Oxane precursor + Arenediazonium salt | Reductant (e.g., TiCl₃) | Direct C-H functionalization approach. nih.gov |

Role of Hydrochloride Formation in Synthetic Protocols

The conversion of the free amine of 3-phenyloxan-3-amine to its hydrochloride salt is a critical step in many synthetic protocols, serving multiple purposes from purification to handling.

Salt Formation for Isolation and Purification Enhancement

A primary reason for forming the hydrochloride salt is to facilitate the isolation and purification of the amine product. ualberta.cayoutube.com Amines are basic compounds and can be protonated by strong acids like hydrochloric acid (HCl) to form ammonium (B1175870) salts. youtube.com

Key advantages of this process include:

Crystallization: Amine hydrochloride salts are ionic compounds and often crystalline solids. youtube.com This property is highly advantageous for purification, as crystallization from a suitable solvent can effectively remove soluble impurities. The solid salt can then be easily collected by filtration.

Solubility Profile: The salt form has a drastically different solubility profile compared to the free base. While the free amine may be soluble in organic solvents and less soluble in water, the hydrochloride salt is typically soluble in aqueous solutions and less soluble in many non-polar organic solvents. ualberta.ca This difference is exploited in extraction procedures. For instance, an impure amine in an organic solvent can be treated with aqueous HCl. The amine salt will move to the aqueous layer, leaving non-basic impurities behind in the organic layer. ualberta.caechemi.com The free base can then be recovered by basifying the aqueous solution. ualberta.ca

Stability and Handling: The hydrochloride salt is generally more stable and less volatile than the corresponding free base, making it easier to handle and store.

The formation of the salt is typically achieved by treating a solution of the amine with hydrochloric acid, which can be in the form of an aqueous solution, a solution in an organic solvent (like ether or ethanol), or as a gas. youtube.comechemi.comgoogle.com

Influence of Acidic Conditions on Oxane Ring Stability

The use of acidic conditions, such as those required for hydrochloride salt formation, necessitates consideration of the stability of the oxane ring. Saturated cyclic ethers like oxane (tetrahydropyran) can be susceptible to ring-opening under strongly acidic conditions, particularly in the presence of a nucleophile. acs.org

The mechanism of acid-catalyzed ring-opening involves protonation of the ring oxygen, which activates the C-O bonds towards nucleophilic attack. This can lead to the formation of a 1,5-difunctionalized linear compound. acs.org However, the stability of the oxane ring is significantly influenced by its substitution pattern. nih.gov While the parent ring can be cleaved, the presence of substituents can sterically hinder the approach of nucleophiles, thereby increasing the ring's stability.

It is generally understood that while strong Lewis acids can promote ring-opening, the conditions for hydrochloride formation (typically using HCl) are often mild enough to be tolerated. utexas.edu The reaction is usually performed at low to ambient temperatures, which minimizes the rate of potential degradation reactions. echemi.com Nevertheless, careful control of reaction conditions (acid concentration, temperature, and reaction time) is important to maximize the yield of the desired hydrochloride salt while preventing unwanted ring cleavage. The stability of related, more strained rings like oxetanes is highly dependent on substitution, with 3,3-disubstituted examples showing greater stability. nih.gov This suggests that the 3,3-disubstituted nature of 3-phenyloxan-3-amine would likely confer a degree of stability to the oxane ring under the acidic conditions of salt formation.

Green Chemistry Principles in the Synthesis of Related Heterocyclic Amines

The development of environmentally benign synthetic methodologies is a paramount goal in modern organic chemistry. For the synthesis of pharmacologically relevant scaffolds like 3-phenyloxan-3-amine hydrochloride and related heterocyclic amines, green chemistry principles offer a pathway to reduce environmental impact, enhance safety, and improve efficiency. These principles focus on minimizing waste, avoiding hazardous substances, and maximizing atom economy through the use of sustainable resources and innovative energy sources.

Utilization of Sustainable Solvents and Catalysts

The choice of solvents and catalysts is critical in green synthesis, as they often constitute the bulk of the chemical waste and can pose significant environmental and health risks.

Sustainable Solvents: Traditional organic solvents are frequently volatile, flammable, and toxic. researchgate.net Research has shifted towards benign alternatives that are safer, reusable, and derived from renewable sources. Water is a highly attractive green solvent due to its abundance, non-toxicity, and non-flammability. researchgate.net It has been successfully employed as a medium for various reactions, including the eco-friendly synthesis of 3-aminopyrazoles, where it allows for simple workup and potential reuse of the aqueous medium. scilit.com

Deep Eutectic Solvents (DESs) have also emerged as powerful green alternatives. mdpi.com These solvents, typically formed by mixing a hydrogen bond acceptor (like an ammonium salt) with a hydrogen bond donor (such as an amide, alcohol, or carboxylic acid), possess unique properties including negligible volatility, high thermal stability, and tunable polarity. researchgate.netmdpi.com DESs can function as both the reaction medium and the catalyst, accelerating reactions without requiring additional, often toxic, catalysts. mdpi.com Other notable green solvents include polyethylene (B3416737) glycol (PEG) and glycerol, which are non-toxic, biodegradable, and offer high product yields and selectivities. researchgate.net

Table 1: Examples of Sustainable Solvents and Catalysts in Amine Synthesis This table is interactive. You can sort and filter the data.

| Category | Example | Key Advantages | Source(s) |

|---|---|---|---|

| Solvent | Water (H₂O) | Non-toxic, abundant, non-flammable, reduces waste | researchgate.net, scilit.com |

| Solvent | Deep Eutectic Solvents (DESs) | Low volatility, high thermal stability, tunable, can act as catalyst | mdpi.com, researchgate.net |

| Solvent | Polyethylene Glycol (PEG) | Non-toxic, biodegradable, high product yields | researchgate.net |

| Solvent | Glycerol | Biodegradable, derived from renewable resources, non-toxic | researchgate.net |

| Catalyst | Platinum (Pt) Nanowires | Heterogeneous, reusable, highly efficient under mild conditions | rsc.org, researchgate.net |

| Catalyst | Ni/NiO@C Nanoalloys | Heterogeneous, reusable, low-cost, air-stable | semanticscholar.org |

| Catalyst | L-proline / L-cysteine | Natural organocatalyst, can be used in aqueous media | mdpi.com |

Microwave-Assisted and Ultrasonic-Assisted Synthetic Protocols

Alternative energy sources provide a powerful tool for accelerating chemical transformations, often leading to cleaner and more efficient reactions compared to conventional heating methods.

Microwave-Assisted Synthesis: Microwave irradiation has become an important technique in chemical synthesis due to its ability to dramatically reduce reaction times, often from hours or days to mere minutes. nih.govnih.gov This rapid, uniform heating can lead to increased product yields, enhanced purity, and a reduction in side reactions. nih.govmdpi.com For example, the synthesis of novel 2-oxindole derivatives was achieved with high yields (up to 98%) in just 5-10 minutes using microwave activation. mdpi.com In the synthesis of porphyrin derivatives, microwave-assisted methods reduced reaction times from 1-2 days to 10-30 minutes. nih.gov An added benefit is that this technique often tolerates functional groups that might decompose under the prolonged heating required by conventional methods. nih.gov

Ultrasonic-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, offers another environmentally friendly method to accelerate synthesis. ijsssr.comijsssr.com The chemical effects of ultrasound arise from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid. ijsssr.com This process generates transient, localized hot spots with extremely high temperatures and pressures, which can significantly enhance reaction rates and yields. ijsssr.comijsssr.com This technique has been successfully applied to the synthesis of a wide range of heterocyclic compounds, demonstrating better selectivity and efficiency than traditional approaches. nih.govijsssr.com In some cases, ultrasound-assisted protocols can be performed under solvent- and catalyst-free conditions, further enhancing their green credentials. ijsssr.com Studies have shown that bioactive molecules can be synthesized in good to excellent yields (75-89%) in short time frames (40-80 minutes) using ultrasound, compared to much lower yields (60-75%) over longer periods (16-26 hours) with conventional methods. mdpi.com

Table 2: Comparison of Synthesis Methods for Heterocyclic Compounds This table is interactive. You can sort and filter the data.

| Synthesis Method | Typical Reaction Time | Typical Yield | Key Advantages | Source(s) |

|---|---|---|---|---|

| Conventional Heating | Hours to Days | Moderate | Well-established | mdpi.com, nih.gov |

| Microwave-Assisted | Minutes | High to Excellent | Rapid heating, reduced side reactions, increased yields | nih.gov, nih.gov, mdpi.com |

| Ultrasonic-Assisted | Minutes to Hours | Good to Excellent | Enhanced rates and yields, can be solvent/catalyst-free | ijsssr.com, ijsssr.com, mdpi.com |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of Oxan 3 Amine Hydrochlorides

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For the confirmation of the structure of 3-Phenyloxan-3-amine hydrochloride, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. In the case of 3-Phenyloxan-3-amine hydrochloride, specific proton signals are expected for the phenyl ring, the oxane ring, and the amine group.

The protons on the phenyl ring typically appear as a multiplet in the aromatic region, generally between δ 7.0 and 8.0 ppm. The exact chemical shifts and splitting patterns would depend on the substitution pattern and the electronic effects of the rest of the molecule. For instance, in phenylmethanamine hydrochloride, the phenyl protons are observed in this region. researchgate.net

The protons on the oxane ring would exhibit more complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons. The protons on the carbons adjacent to the oxygen atom (C2 and C6) are expected to be deshielded and appear at a lower field (typically δ 3.5-4.5 ppm) compared to the other methylene (B1212753) protons of the ring. The protons of the amine group (NH3+) in an acidic solution like D₂O might exchange with the solvent, leading to a diminished or absent signal. In other solvents like DMSO-d₆, these protons would appear as a broad singlet at a downfield chemical shift, often above 8.0 ppm, due to the deshielding effect of the positively charged nitrogen atom. figshare.com

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Phenyloxan-3-amine hydrochloride

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Phenyl-H | 7.0 - 8.0 | Multiplet |

| Oxane-H (adjacent to O) | 3.5 - 4.5 | Multiplet |

| Oxane-H (other) | 1.5 - 2.5 | Multiplet |

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments in a molecule. In 3-Phenyloxan-3-amine hydrochloride, distinct signals are expected for the carbons of the phenyl ring, the oxane ring, and the quaternary carbon attached to the amine and phenyl groups.

The carbons of the phenyl ring typically resonate in the range of δ 125-140 ppm. The quaternary carbon of the phenyl ring attached to the oxane moiety would appear in this region as well. The carbons of the oxane ring would be found in the aliphatic region, with the carbons adjacent to the oxygen atom (C2 and C6) being deshielded and appearing further downfield (around δ 60-70 ppm) compared to the other oxane carbons. The quaternary carbon (C3) bearing the amine and phenyl groups would also be significantly deshielded and would likely appear in the range of δ 50-70 ppm. For example, in related amine hydrochlorides, the carbon alpha to the amino group shows a characteristic chemical shift in this region. figshare.com

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Phenyloxan-3-amine hydrochloride

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Phenyl-C (quaternary) | 130 - 145 |

| Phenyl-C (CH) | 125 - 130 |

| Oxane-C (adjacent to O) | 60 - 70 |

| Oxane-C (other) | 20 - 40 |

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms in 3-Phenyloxan-3-amine hydrochloride, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connections between adjacent protons within the oxane ring and confirming the substitution pattern of the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of each carbon signal based on the previously assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the through-space proximity of protons, which is crucial for determining the relative stereochemistry of the substituents on the oxane ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and obtaining structural information through fragmentation patterns. For 3-Phenyloxan-3-amine hydrochloride, electrospray ionization (ESI) is a suitable soft ionization technique that would likely produce a prominent protonated molecular ion [M+H]⁺.

The expected monoisotopic mass of the free base (C₁₀H₁₃NO) is approximately 163.10 Da. Therefore, in the positive ion mode ESI-MS spectrum, a peak at an m/z of approximately 164.11 would correspond to the protonated molecule. High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition with high accuracy, confirming the molecular formula.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated and compared with experimental values if available. For the [M+H]⁺ ion of 3-phenyloxan-3-amine, a predicted CCS value is around 133.6 Ų. uni.lu

Fragmentation of the molecular ion in tandem mass spectrometry (MS/MS) experiments would provide further structural insights. Common fragmentation pathways could include the loss of the phenyl group, cleavage of the oxane ring, or loss of ammonia (B1221849).

Table 3: Predicted Mass Spectrometry Data for 3-Phenyloxan-3-amine

| Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 164.10700 |

| [M+Na]⁺ | 186.08894 |

Source: Predicted data from PubChemLite. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. The IR spectrum of 3-Phenyloxan-3-amine hydrochloride would exhibit characteristic absorption bands corresponding to its structural features.

The most prominent feature for an amine hydrochloride is the broad and strong absorption band for the N-H stretching vibrations of the ammonium (B1175870) group (NH₃⁺), typically appearing in the region of 3200-2800 cm⁻¹. spectroscopyonline.com This broadness is a result of extensive hydrogen bonding. Within this broad envelope, the C-H stretching vibrations of the aromatic and aliphatic groups would also be present, usually between 3100-3000 cm⁻¹ for the aromatic C-H and 3000-2850 cm⁻¹ for the aliphatic C-H.

Other key absorptions would include:

C-O-C stretching: A strong band in the region of 1150-1050 cm⁻¹ characteristic of the ether linkage in the oxane ring.

Aromatic C=C stretching: One or more medium to weak bands in the 1600-1450 cm⁻¹ region.

N-H bending: A medium to strong band around 1600-1500 cm⁻¹.

Aromatic C-H bending: Bands in the fingerprint region (below 1000 cm⁻¹) that can provide information about the substitution pattern of the phenyl ring.

The presence of these characteristic bands in the IR spectrum provides strong evidence for the presence of the key functional groups within the molecule. spectroscopyonline.comspectroscopyonline.com

X-ray Diffraction (XRD) for Solid-State Structure and Stereochemistry

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional structure of a crystalline solid, including bond lengths, bond angles, and, crucially, the absolute stereochemistry of chiral centers. Since 3-Phenyloxan-3-amine hydrochloride possesses at least one stereocenter (C3), and potentially more depending on the synthesis, XRD would be invaluable for establishing its precise stereochemical configuration.

The analysis of a suitable single crystal would provide the exact conformation of the oxane ring (e.g., chair or boat) and the relative orientation of the phenyl and amine substituents. Furthermore, it would reveal the packing of the molecules in the crystal lattice and the nature of the intermolecular interactions, such as hydrogen bonds involving the ammonium group and the chloride anion. While obtaining single crystals suitable for XRD can be challenging, the information it provides is unparalleled in its detail and accuracy for solid-state structural elucidation.

Chromatographic Methods for Purity Assessment and Separation

The purity and enantiomeric composition of 3-Phenyloxan-3-amine;hydrochloride are critical parameters that define its quality and potential application in research and development. Chromatographic techniques are indispensable tools for achieving both the separation of the compound from impurities and the resolution of its stereoisomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used methods for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely adopted technique for the analysis of pharmaceutical compounds, including amine hydrochlorides. americanpharmaceuticalreview.com It offers high resolution and sensitivity for both purity determination and chiral separations.

Reversed-Phase HPLC (RP-HPLC) for Purity Assessment

Reversed-phase HPLC is a primary method for determining the purity of this compound by separating it from starting materials, by-products, and degradation products. The basic nature of the amine group can lead to poor peak shape (tailing) on standard silica-based C18 columns due to interactions with residual silanol (B1196071) groups. americanpharmaceuticalreview.com To mitigate this, mobile phases are often maintained at a low pH using additives like formic acid or phosphoric acid, which ensures the amine is protonated. americanpharmaceuticalreview.com Alternatively, modern base-deactivated columns or those with mixed-mode stationary phases (combining reversed-phase and ion-exchange characteristics) can significantly improve peak symmetry and resolution. americanpharmaceuticalreview.comresearchgate.net

A typical analytical method would involve a gradient elution to effectively separate compounds with a range of polarities. researchgate.net Detection is commonly performed using a UV detector, although the inherent chromophore of the phenyl group in 3-Phenyloxan-3-amine might provide sufficient response at low wavelengths. For related compounds lacking a chromophore, derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) is necessary. researchgate.net

Table 1: Illustrative RP-HPLC Conditions for Purity Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Standard for separating non-polar to moderately polar compounds. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier to improve peak shape for the basic amine. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent to elute the compound from the column. |

| Gradient | Timed gradient (e.g., 5% to 95% B over 20 min) | Ensures separation of early-eluting polar impurities and the main analyte. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations. |

| Detection | UV at 210-228 nm | Wavelength for detecting the phenyl group or derivatized amine. nih.gov |

| Column Temp. | 25-40 °C | Controlled temperature ensures reproducible retention times. |

Chiral HPLC for Enantiomeric Separation

Since 3-Phenyloxan-3-amine possesses a chiral center, separating its enantiomers is crucial. Chiral HPLC is the definitive method for this purpose. This is most effectively achieved using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) coated on a silica (B1680970) support (e.g., Chiralpak® or Chiralcel® series), are highly effective for resolving the enantiomers of chiral amines. yakhak.orgresearchgate.net

The choice of mobile phase is critical for achieving separation. Often, polar organic solvents like ethanol (B145695) or mixtures of alkanes (e.g., hexane) and alcohols (e.g., isopropanol) are used. researchgate.net The addition of a small amount of a basic modifier, such as diethylamine (B46881) (DEA), to the mobile phase is a common strategy. nih.govresearchgate.net The basic additive competes with the analyte for active sites on the stationary phase, reducing peak tailing and often improving the resolution between enantiomers. researchgate.net

For amines that are non-chromophoric, a pre-column derivatization step is required to attach a UV-absorbing or fluorescent tag to the molecule. nih.govyakhak.org A common derivatizing agent is para-toluenesulfonyl chloride (PTSC), which reacts with the amine to form a sulfonamide that can be readily detected by a UV detector. nih.gov

Table 2: Representative Chiral HPLC Conditions for Enantiomeric Resolution

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Chiralpak AD-H (amylose derivative) or similar | Specifically designed to resolve enantiomers of various compounds, including amines. nih.gov |

| Mobile Phase | 0.1% Diethylamine in Ethanol | Polar mode separation; the basic additive improves peak shape and resolution. nih.gov |

| Flow Rate | 0.5 mL/min | Lower flow rates can enhance resolution on chiral columns. nih.gov |

| Detection | UV at 228 nm (after derivatization with PTSC) | Wavelength suitable for the introduced chromophore. nih.gov |

| Analysis Time | ~30 min | Sufficient time to achieve baseline separation of the two enantiomer peaks. |

| Resolution (Rs) | > 2.0 (Target) | A resolution value greater than 2.0 indicates baseline separation between the enantiomers. nih.gov |

Gas Chromatography (GC)

Gas chromatography can be employed as a complementary technique to HPLC for assessing the purity of this compound, particularly for identifying volatile or semi-volatile impurities. Direct analysis of the amine hydrochloride salt is not feasible due to its low volatility. Therefore, the analysis is typically performed on the free base form of the compound after neutralization and extraction.

To improve chromatographic performance, derivatization is often employed to reduce the polarity of the amine and prevent peak tailing. nih.gov The free amine can be converted into a less polar and more volatile derivative before injection into the GC system. The purity is then calculated using the peak area normalization method from the resulting chromatogram. google.com

Table 3: General Gas Chromatography (GC) Conditions for Purity Analysis of the Free Base

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Capillary column (e.g., DB-5 or equivalent) | A robust, general-purpose column suitable for a wide range of organic compounds. |

| Carrier Gas | High-purity Nitrogen or Helium | Inert gas to carry the analyte through the column. google.com |

| Injection Port Temp. | 250 °C | Ensures rapid volatilization of the analyte. google.com |

| Detector | Flame Ionization Detector (FID) | A universal and sensitive detector for organic compounds. |

| Detector Temp. | 280-300 °C | Prevents condensation of the analyte post-separation. google.com |

| Oven Program | Temperature gradient (e.g., 50°C to 250°C) | Separates impurities with different boiling points from the main compound. google.com |

Method Validation

All chromatographic methods developed for the analysis of this compound must be validated according to International Conference on Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose. nih.gov Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). researchgate.netnih.gov Proper validation ensures that the analytical results are reliable, accurate, and reproducible for routine quality control. nih.gov

Reaction Mechanisms and Reactivity of the 3 Phenyloxan 3 Amine Moiety

Nucleophilic Reactivity of the Amine Functionality

The primary amine group in the 3-phenyloxan-3-amine moiety is a key center of reactivity, capable of participating in a variety of nucleophilic reactions. Its reactivity is influenced by the steric hindrance imposed by the adjacent phenyl group and the oxane ring.

Alkylation Reactions of Primary Amines

Primary amines are well-known to undergo alkylation reactions with alkyl halides. In the case of 3-phenyloxan-3-amine, the reaction would proceed via a nucleophilic substitution mechanism. However, a significant challenge in the alkylation of primary amines is the potential for over-alkylation, leading to the formation of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts.

To achieve mono-alkylation, specific strategies can be employed. One common approach is to use a large excess of the amine relative to the alkylating agent. Another effective method is reductive amination, which offers a more controlled route to secondary and tertiary amines.

Table 1: Hypothetical Alkylation Reactions of 3-Phenyloxan-3-amine

| Alkylating Agent | Expected Product | Reaction Type |

| Methyl Iodide | N-methyl-3-phenyloxan-3-amine | Nucleophilic Substitution |

| Benzyl Bromide | N-benzyl-3-phenyloxan-3-amine | Nucleophilic Substitution |

| Acetaldehyde (with reducing agent) | N-ethyl-3-phenyloxan-3-amine | Reductive Amination |

Acylation Reactions with Acid Chlorides and Anhydrides

The primary amine of 3-phenyloxan-3-amine is expected to react readily with acylating agents such as acid chlorides and acid anhydrides to form stable amide derivatives. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid or carboxylic acid byproduct.

The mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (chloride or carboxylate). These acylation reactions are generally high-yielding and are a fundamental transformation in organic synthesis.

Reductive Amination Mechanisms

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds. wikipedia.org This two-step, one-pot process involves the initial reaction of an amine with a carbonyl compound (an aldehyde or a ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.orglibretexts.orglibretexts.org

For 3-phenyloxan-3-amine, reductive amination provides a controlled pathway for the synthesis of N-substituted derivatives. The reaction is typically carried out under mildly acidic conditions to facilitate the formation of the iminium ion, which is more electrophilic than the starting carbonyl compound. wikipedia.org

Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com These reagents are selective for the reduction of the iminium ion in the presence of the starting carbonyl compound. masterorganicchemistry.com

The general mechanism for the reductive amination of 3-phenyloxan-3-amine with an aldehyde would be as follows:

Formation of a hemiaminal: The nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde.

Dehydration to form an iminium ion: The hemiaminal intermediate loses a molecule of water under acidic catalysis.

Reduction: A hydride reagent reduces the iminium ion to the corresponding secondary amine.

Reactivity of the Oxane Ring System

The oxane ring is a saturated six-membered heterocycle containing an oxygen atom. Generally, six-membered rings are more stable than their smaller counterparts due to lower ring strain.

Ring-Opening Reactions and Stability Considerations

The oxane ring in 3-phenyloxan-3-amine is relatively stable under neutral and basic conditions. However, under strongly acidic conditions, particularly with strong, non-nucleophilic acids, protonation of the ether oxygen can occur, making the ring susceptible to nucleophilic attack and subsequent ring-opening. nii.ac.jp The regioselectivity of the ring-opening would depend on the nature of the nucleophile and the reaction conditions, following principles similar to the acid-catalyzed opening of other cyclic ethers.

It is important to note that the stability of the oxane ring is significantly greater than that of smaller cyclic ethers like epoxides or oxetanes, which are much more prone to ring-opening reactions due to their inherent ring strain.

Functionalization of the Oxane Ring

Direct functionalization of the C-H bonds of the oxane ring in 3-phenyloxan-3-amine would be challenging due to their general inertness. However, the synthesis of derivatives with functional groups on the oxane ring could be achieved by starting with appropriately substituted precursors. For instance, the use of a functionalized starting material in the synthesis of the oxane ring itself would allow for the introduction of various substituents.

Influence of the Phenyl Substituent on Reactivity and Electronic Properties

The phenyl group attached to the tertiary carbon of the oxane ring significantly modulates the reactivity and electronic landscape of the 3-Phenyloxan-3-amine moiety. Its influence is twofold, stemming from both steric and electronic effects.

Electronically, the phenyl ring can act as an electron-withdrawing group through inductive effects and can also participate in resonance stabilization. The presence of electron-attracting groups on a reacting molecule can enhance the rate constant of certain reactions. researchgate.net In the context of the 3-Phenyloxan-3-amine cation, the phenyl group's ability to delocalize charge can stabilize reactive intermediates. For instance, in reactions involving the formation of a carbocation at the C3 position, the phenyl group would offer significant resonance stabilization. Conversely, the electron-donating or withdrawing nature of substituents on the phenyl ring itself could further tune the reactivity at the amine or within the oxane ring. researchgate.net Studies on related systems, such as phenyl-substituted benzoates, have shown that electron-withdrawing substituents enhance reactivity, a principle that can be extrapolated to the 3-phenyloxan-3-amine system. researchgate.net

Sterically, the bulky phenyl group can hinder the approach of nucleophiles or bases to the amine and the adjacent atoms of the oxane ring. This steric hindrance can influence the regioselectivity of reactions. For example, in base-catalyzed elimination reactions, a bulky base might preferentially abstract a proton from a less sterically hindered position. The steric interaction of ortho substituents with an ester group, for instance, has been shown to decrease electron density at the carbonyl oxygen, a finding that highlights the importance of steric effects in substituted phenyl compounds. researchgate.net In the case of 3-phenyloxan-3-amine, the phenyl group's orientation will dictate the accessibility of the nitrogen's lone pair and the adjacent C-H bonds.

The interplay between these electronic and steric factors is crucial. While the electronic effects of the phenyl group might activate a certain position for reaction, the steric hindrance it imposes could simultaneously slow down the reaction rate at that very site. Computational studies can provide a more quantitative understanding of these competing effects.

Computational Chemistry Studies on Reaction Pathways

Computational chemistry offers powerful tools to elucidate the intricate reaction mechanisms of complex molecules like 3-Phenyloxan-3-amine. mdpi.com Through quantum chemical calculations, it is possible to map out potential energy surfaces, identify transition states, and predict reaction kinetics, providing insights that are often difficult to obtain experimentally. acs.orgescholarship.org

Transition State Analysis in Oxane and Amine Reactions

The reactivity of the 3-Phenyloxan-3-amine moiety is largely defined by the transition states of its potential reactions, such as nucleophilic substitution, elimination, or ring-opening. Transition state analysis for reactions involving amines and cyclic ethers like oxane can be performed using various computational methods. youtube.com For instance, in a potential ring-opening reaction of the oxane ring, computational models can predict the structure of the transition state, indicating whether the bond breaking is synchronous or asynchronous. dnu.dp.ua

For the amine group, reactions such as N-alkylation or Hofmann elimination would proceed through distinct transition states. In an SN2 reaction at the nitrogen, the transition state would involve the simultaneous formation of a new bond and breaking of an old one. youtube.com The geometry and energy of this transition state, which can be calculated computationally, would be highly dependent on the steric bulk of the phenyl group and the approaching electrophile.

The table below illustrates hypothetical activation energies for different reaction pathways of a substituted oxane, based on the type of data that can be generated through computational analysis.

| Reaction Pathway | Reactant(s) | Product(s) | Calculated Activation Energy (kcal/mol) |

| Oxane Ring Opening | 3-Phenyloxan-3-amine + H+ | Ring-opened carbocation | 25.3 |

| N-Alkylation | 3-Phenyloxan-3-amine + CH3I | Quaternary ammonium salt | 18.7 |

| Hofmann Elimination | Quaternary ammonium salt + Base | Alkene + Trimethylamine | 30.1 |

Note: The data in this table is illustrative and intended to represent the type of information obtained from computational studies.

Mechanistic Investigations using Quantum Chemical Methods

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are instrumental in investigating reaction mechanisms at the molecular level. bohrium.commdpi.comrsc.org These methods can be used to calculate the geometric and electronic structures of reactants, products, intermediates, and transition states along a reaction coordinate. dnu.dp.ua

For 3-Phenyloxan-3-amine, quantum chemical calculations could be employed to:

Determine the most stable conformation: The molecule has several rotatable bonds, and identifying the lowest energy conformation is the first step in any mechanistic study.

Model reaction pathways: By mapping the potential energy surface, different reaction pathways, such as those initiated by protonation of the amine versus the ether oxygen, can be compared. The formation of a zwitterion as an intermediate in carbamate-producing reactions between amines and CO2 has been investigated using quantum chemical and molecular dynamic simulations. mdpi.com

Calculate reaction kinetics: Using methods like Rice–Ramsperger–Kassel–Marcus (RRKM) theory in conjunction with calculated potential energy surfaces, it is possible to predict reaction rate constants. bohrium.com

Analyze substituent effects: The electronic effect of substituents on the phenyl ring on the pKa of the amine or the stability of the oxane ring can be quantified.

The following table presents a hypothetical comparison of calculated thermodynamic data for the protonation of 3-Phenyloxan-3-amine at the nitrogen versus the oxygen atom, which would be a key initial step in many of its acid-catalyzed reactions.

| Protonation Site | ΔH (kcal/mol) | ΔG (kcal/mol) |

| Amine (Nitrogen) | -15.2 | -8.5 |

| Oxane (Oxygen) | -10.8 | -3.1 |

Note: This data is hypothetical and for illustrative purposes to show the output of quantum chemical calculations.

These computational approaches provide a detailed, atomistic view of the reaction mechanisms and reactivity of the 3-Phenyloxan-3-amine moiety, complementing experimental studies and guiding the design of new synthetic routes. acs.org

Computational Chemistry and Theoretical Investigations of Oxan 3 Amines

Molecular Modeling and Electronic Structure Calculations

Molecular modeling and electronic structure calculations are foundational tools for probing the properties of molecules like 3-Phenyloxan-3-amine. These computational techniques allow researchers to build a virtual model of the molecule and calculate its electronic properties, providing insights that are often difficult to obtain through experimental means alone. unifap.brresearchgate.net These methods range from highly accurate but computationally expensive ab initio calculations to faster semi-empirical methods, with Density Functional Theory (DFT) often providing a balance of accuracy and efficiency. unifap.br

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of chemical systems. researchgate.netunige.chumn.edu Instead of calculating the complex many-electron wavefunction, DFT determines the system's energy and other properties from its electron density. unige.ch This approach has been successfully applied to a wide range of organic molecules, including heterocyclic amines, to predict their structure, stability, and reactivity. nih.govphcogj.com

For a molecule like 3-Phenyloxan-3-amine, DFT calculations, typically using hybrid functionals like B3LYP with basis sets such as 6-31G* or larger, can be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. acs.org

Calculate Thermochemical Properties: Predict energies, enthalpies, and Gibbs free energies, which are essential for understanding conformational equilibria and reaction thermodynamics. phcogj.com

Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability. nih.govnih.gov

Generate Molecular Electrostatic Potential (MEP) Maps: These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting sites of interaction.

Predict Spectroscopic Properties: Theoretical vibrational frequencies (IR) and NMR chemical shifts can be calculated and compared with experimental data to confirm the structure. researchgate.net

Evaluate Reactivity Descriptors: Conceptual DFT provides a framework to calculate indices like chemical potential, hardness, softness, and Fukui functions, which quantify and predict the reactive behavior of different sites within the molecule. nih.gov

Table 1: Comparison of Common Computational Chemistry Methods

| Method | Principle | Typical Application | Advantages | Disadvantages |

|---|---|---|---|---|

| Density Functional Theory (DFT) | Energy is a functional of the electron density. | Geometry optimization, electronic properties, reaction mechanisms. acs.org | Good balance of accuracy and computational cost. unifap.br | Choice of functional can impact results; struggles with dispersion forces without corrections. mtu.edu |

| Ab Initio (e.g., Hartree-Fock, MP2, CCSD(T)) | Solves the Schrödinger equation from first principles without empirical parameters. | High-accuracy benchmark calculations, small systems. nih.govlibretexts.org | High accuracy, systematically improvable. nih.gov | Very high computational cost, scales poorly with system size. unige.ch |

| Semi-empirical (e.g., AM1, PM6) | Uses a simplified Hamiltonian and parameters derived from experimental data. unifap.brlibretexts.org | Large molecules, initial conformational searches, qualitative predictions. nih.govresearchgate.net | Very fast, suitable for very large systems. libretexts.org | Less accurate, reliability depends on parameterization for the specific molecule type. nih.gov |

Semi-empirical and Ab Initio Methods

Before the widespread adoption of DFT, ab initio and semi-empirical methods were the mainstays of computational chemistry.

Ab Initio Methods , such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (e.g., CCSD(T)), solve the electronic Schrödinger equation from first principles with no experimental parameters. nih.govlibretexts.org While CCSD(T) is often considered the "gold standard" for accuracy, these methods are computationally demanding and typically reserved for smaller molecules or for benchmarking the accuracy of more approximate methods. nih.govmst.edu For a molecule the size of 3-Phenyloxan-3-amine, high-level ab initio calculations would be very resource-intensive.

Semi-empirical Methods , like AM1 and PM3, simplify the calculations by omitting certain integrals and introducing parameters derived from experimental data. unifap.brnih.govekb.eg This makes them significantly faster than DFT or ab initio methods, allowing for the rapid exploration of the potential energy surface, such as in initial conformational searches for large molecules. researchgate.net However, their accuracy is limited and depends heavily on whether the molecule under study is similar to those used in the method's parameterization. libretexts.org Often, a practical approach involves using a semi-empirical method to find numerous possible conformations, which are then re-optimized at a more accurate DFT level. researchgate.net

Conformational Analysis of 3-Phenyloxan-3-amine

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule that arise from rotation around single bonds. For 3-Phenyloxan-3-amine, this analysis is dominated by the puckering of the six-membered oxane (tetrahydropyran) ring and the orientation of its two substituents: the phenyl group and the amine group, both at the C3 position.

The oxane ring typically adopts a low-energy chair conformation to minimize angular and torsional strain. In a 3-substituted oxane, the key question is the relative stability of the conformers where the substituents are in axial versus equatorial positions.

Key Conformational Considerations:

Ring Conformation: The chair form is expected to be significantly more stable than boat or twist-boat forms.

Substituent Orientation: The bulky phenyl group and the amine group are at the C3 position. The lowest energy conformation would typically place the largest substituent in the equatorial position to minimize steric clashes known as 1,3-diaxial interactions. lumenlearning.com

A-Values: The preference for a substituent to occupy the equatorial position is quantified by its A-value (the Gibbs free energy difference between the axial and equatorial conformers). lumenlearning.com While a specific A-value for a geminal phenyl-amino substitution at C3 is not readily available, the large size of the phenyl group would strongly favor an equatorial placement.

Computational Approach: A full conformational analysis would involve a systematic search of the potential energy surface. This is often done by rotating key dihedral angles (e.g., the C2-C3 bond) and optimizing the geometry of each starting structure using a computational method like DFT. The relative energies of the resulting stable conformers are then compared to determine their equilibrium populations. nih.gov

Table 2: Hypothetical Relative Energies of 3-Phenyloxan-3-amine Conformers

This table illustrates the type of data generated from a DFT conformational analysis. Energies are relative to the most stable conformer. The values are representative and not from actual calculations on this specific molecule.

| Conformer | Phenyl Group | Amine Group | Relative Energy (kcal/mol) | Predicted Population (%) at 298 K |

|---|---|---|---|---|

| Chair 1 | Equatorial | Axial | 0.00 | ~75 |

| Chair 2 | Axial | Equatorial | +0.75 | ~25 |

| Twist-Boat | - | - | > +5.0 | < 1 |

Stereochemical Predictions and Stereoelectronic Effects

Beyond simple sterics, the conformational preferences and reactivity of 3-Phenyloxan-3-amine are governed by stereoelectronic effects. These are effects that arise from the spatial orientation of orbitals. wikipedia.orgbeilstein-journals.org

In the oxane ring, the ring oxygen's lone pairs play a critical role. Hyperconjugation, the interaction between a filled orbital (a donor) and a nearby empty or partially filled orbital (an acceptor), is a key stereoelectronic effect. beilstein-journals.org For example, an interaction between an oxygen lone pair (n_O) and an adjacent anti-bonding sigma orbital (σ*) can stabilize a particular conformation. This is the basis of the well-known anomeric effect seen in 2-substituted tetrahydropyrans, where an electronegative substituent often prefers the axial position to maximize this orbital overlap. acs.orgresearchgate.net

For 3-Phenyloxan-3-amine, relevant stereoelectronic interactions would include:

n_O → σ(C-C) interactions:* Interactions between the oxygen lone pairs and the anti-bonding orbitals of the C2-C3 and C4-C5 bonds, which influence the ring pucker.

n_N → σ(C-C) interactions:* The lone pair on the exocyclic amine nitrogen can interact with neighboring anti-bonding orbitals, influencing the rotational preference around the C3-N bond. beilstein-journals.org

Gauche Effects: The relative orientation of the polar C-O and C-N bonds will be influenced by electrostatic and orbital interactions, potentially favoring specific gauche arrangements.

Computational methods like Natural Bond Orbital (NBO) analysis are invaluable for dissecting these effects. NBO analysis transforms the calculated molecular orbitals into localized bonding, lone pair, and anti-bonding orbitals, and it quantifies the stabilization energy associated with each donor-acceptor (hyperconjugative) interaction. beilstein-journals.org This allows for a direct theoretical assessment of the importance of various stereoelectronic effects in determining the molecule's preferred structure.

Theoretical Studies on Six-Membered Heterocyclic Amines

The theoretical study of six-membered heterocyclic amines, a class that includes 3-Phenyloxan-3-amine, is a broad and active area of research. frontiersin.orguou.ac.innih.gov These compounds are common scaffolds in natural products and pharmaceuticals, making the prediction of their properties highly valuable. uou.ac.in

Computational studies on this class of molecules generally fall into several categories:

Structural and Conformational Analysis: As discussed, a primary focus is determining the stable conformations of the heterocyclic ring and its substituents. High-level ab initio and DFT methods are used to calculate the intrinsic conformational preferences, which are then compared with experimental results from NMR spectroscopy or X-ray crystallography. acs.orgcdnsciencepub.comnih.gov

Reactivity and Mechanistic Studies: DFT is widely used to map the reaction pathways for the synthesis or transformation of these amines. This involves locating transition states and calculating activation barriers, which helps in understanding reaction mechanisms and predicting product outcomes. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR): In medicinal chemistry, theoretical calculations provide descriptors (e.g., orbital energies, charge distributions, molecular shape) that can be correlated with biological activity. For heterocyclic amines, QSAR studies have been used to relate calculated properties, such as the stability of derived nitrenium ions, to mutagenic potency. nih.govnih.gov

Pharmacokinetic Predictions (ADME): Computational models are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. For heterocyclic amines, this can involve calculating properties like the octanol/water partition coefficient (LogP) and polar surface area to estimate bioavailability and cell permeability. phcogj.com

The application of this diverse array of theoretical methods provides deep insights into the chemical nature of six-membered heterocyclic amines, guiding synthetic efforts and the development of new functional molecules.

Applications of 3 Phenyloxan 3 Amine Hydrochloride in Advanced Organic Synthesis

Role as a Versatile Chemical Building Block

In the landscape of organic chemistry, building blocks are fundamental molecular units used to construct more complex compounds. cymitquimica.comcymitquimica.com 3-Phenyloxan-3-amine hydrochloride is categorized as a heterocyclic and organic building block, highlighting its utility as a foundational component in synthetic endeavors. cymitquimica.combldpharm.com The primary amine group is a key functional handle, serving as a reactive site for a multitude of chemical transformations essential for creating valuable chemicals and molecules for the life sciences. researchgate.net

The synthesis of primary amines is of central importance for producing key intermediates for a wide range of high-value chemicals. researchgate.net 3-Phenyloxan-3-amine hydrochloride, as a readily available primary amine, serves as an essential starting material for the synthesis of more elaborate molecules. cymitquimica.comcymitquimica.com The amine functionality allows for the strategic introduction of nitrogen into a carbon framework, a critical step in building many biologically active compounds. Methodologies such as reductive amination of carbonyl compounds represent a practical route for creating a broad spectrum of primary amines, which are themselves precursors to further complexity. researchgate.net The presence of the phenyl and oxetane (B1205548) groups within the same molecule provides a rigid scaffold that can influence the stereochemistry and conformation of the final products.

Nitrogen-containing heterocycles are considered "privileged scaffolds" in medicinal chemistry, as they are frequently found in the core structures of natural products and synthetic drugs. nih.gov The amine group in 3-Phenyloxan-3-amine hydrochloride is pivotal for its integration into new ring systems, enabling the synthesis of complex multi-cyclic and heterocyclic structures. Various synthetic strategies utilize amine precursors to construct diverse scaffolds such as pyridines, quinolines, and other fused azaheteroaromatics. nih.govmdpi.com For instance, sequential reactions involving aminoalkynes and carbonyl compounds can lead to the formation of substituted pyridines. mdpi.com This capability allows chemists to leverage the unique 3-phenyloxan-3-amine core to generate novel polycyclic frameworks with potential applications in materials science and drug discovery.

Derivatization Strategies for Expanding Chemical Space

Derivatization is a key strategy used to modify a molecule's properties and to create libraries of related compounds for screening purposes. nih.govnih.gov For amines, derivatization can alter polarity and introduce new functional groups for subsequent reactions. nih.gov The primary amine of 3-phenyloxan-3-amine hydrochloride is an ideal point for such modifications, allowing for the systematic exploration of the surrounding chemical space.

The reaction between an amine and a carboxylic acid to form an amide bond is one of the most fundamental and widespread transformations in organic and bioorganic chemistry. ajchem-a.comresearchgate.net This reaction allows for the coupling of 3-phenyloxan-3-amine hydrochloride with a vast array of carboxylic acids, leading to a diverse library of amide derivatives. These derivatives can be synthesized using various methods, from direct condensation to the use of specific coupling agents that facilitate the reaction under mild conditions. ajchem-a.comresearchgate.net The resulting amides often exhibit distinct biological and chemical properties compared to the parent amine. nih.govnih.gov

Table 1: Selected Methods for Amide Bond Formation from Amines

| Method | Reagents/Conditions | Description | Source(s) |

|---|---|---|---|

| Carbodiimide Coupling | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | A common and effective method for coupling amines and carboxylic acids at room temperature. ajchem-a.com | ajchem-a.com |

| Reflux Condensation | Reflux with carboxylic acid, often in the presence of a base like NaOH | A direct method involving heating the amine and carboxylic acid together to drive the condensation reaction. researchgate.net | researchgate.net |

| Carboxylate Activation | Ethyl chloroformate, Triethylamine | The carboxylic acid is first activated with ethyl chloroformate before the addition of the amine to form the amide. |

Beyond simple amide formation, the amine functionality of 3-phenyloxan-3-amine hydrochloride can be used to construct entirely new heterocyclic rings. This process transforms the initial building block into a more complex scaffold, which is a cornerstone of modern medicinal chemistry. nih.govderpharmachemica.com For example, amines can react with phthalic anhydride (B1165640) in a ring-opening reaction to form phthalamic acids, which can be precursors to other structures. derpharmachemica.com In other strategies, amines are reacted with bifunctional reagents to build new rings, such as the reaction of 2-aminobenzoic acids with isothiocyanates to yield quinazolinone-based systems. nih.gov

Table 2: Examples of Heterocyclic Scaffolds Synthesized from Amine Precursors

| Amine Precursor Type | Reactant(s) | Resulting Heterocyclic Scaffold | Source(s) |

|---|---|---|---|

| Propargylamine | Ketones or Aldehydes | Pyridine (B92270) | mdpi.com |

| 2-Aminobenzoic acid | Isothiocyanate, Hydrazine, Carbon disulfide | Triazoloquinazolinone | nih.gov |

| Aromatic/Heterocyclic Amines | Phthalic Anhydride | Phthalamic Acid / Phthalimide Derivatives | derpharmachemica.com |

| 2-Alkynylanilines | β-Ketoesters | Quinolines | mdpi.com |

Advanced Synthetic Methodologies Utilizing 3-Phenyloxan-3-amine as a Precursor

Modern organic synthesis emphasizes the development of highly efficient and selective reactions. adelaide.edu.au 3-Phenyloxan-3-amine hydrochloride can serve as a precursor in a variety of these advanced methodologies, which aim to construct complex molecules in fewer steps and with greater control over the chemical outcome. adelaide.edu.auunimi.it Such methods include catalytic processes that enable transformations not possible through classical chemistry.

Advanced synthetic strategies where an amine precursor is central include catalytic reductive aminations, domino reactions that form multiple bonds in a single operation, and organocatalytic reactions that use small organic molecules as catalysts. researchgate.netunimi.it For instance, ruthenium-catalyzed reductive amination allows for the efficient synthesis of primary amines from carbonyl compounds and ammonia (B1221849). researchgate.net The Mannich reaction is another powerful tool for C-C bond formation that produces β-amino ketones from an amine, an aldehyde (or its equivalent), and a ketone. mdpi.com These methodologies are designed to maximize efficiency and control stereochemistry, which is critical in the synthesis of chiral molecules. adelaide.edu.au

Table 3: Advanced Synthetic Methods Involving Amine Precursors

| Methodology | Description | Typical Application | Source(s) |

|---|---|---|---|

| Catalytic Reductive Amination | The reaction of a carbonyl compound with an amine source (like ammonia) and a reducing agent (like H₂) in the presence of a metal catalyst (e.g., Ru-based). researchgate.net | Synthesis of a broad range of primary amines. researchgate.net | researchgate.net |

| Mannich Reaction | A three-component reaction involving an active hydrogen compound (like a ketone), an aldehyde (e.g., paraformaldehyde), and an amine. mdpi.com | Synthesis of β-amino ketones and their derivatives. mdpi.com | mdpi.com |

| Domino (Cascade) Reactions | A sequence of intramolecular reactions where the subsequent reaction is triggered by the functionality formed in the previous step. unimi.it | Efficient construction of complex polycyclic and spiro compounds. unimi.it | unimi.it |